![molecular formula C19H18F2N2O2 B6491552 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide CAS No. 905679-21-2](/img/structure/B6491552.png)
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide (N-DFPB) is a unique chemical compound that has been studied extensively for its potential applications in scientific research. N-DFPB has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study a range of biological processes.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide has been used in a variety of scientific research applications, including the study of enzyme inhibitors, drug metabolism, and protein-protein interactions. N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide has been used to study enzyme inhibitors, as it can be used to inhibit the activity of certain enzymes, such as cytochrome P450. N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide has also been used to study drug metabolism, as it can be used to study the metabolism of certain drugs, such as acetaminophen. Finally, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide has been used to study protein-protein interactions, as it can be used to study the interactions between certain proteins, such as kinases.
Wirkmechanismus
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450. N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide is believed to inhibit the activity of cytochrome P450 by binding to the enzyme and preventing it from catalyzing its reaction. This, in turn, leads to a decrease in the production of certain metabolites, which can lead to a decrease in the efficiency of drug metabolism.
Biochemical and Physiological Effects
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide has been found to have a variety of biochemical and physiological effects. N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide has been found to inhibit the activity of certain enzymes, such as cytochrome P450, leading to a decrease in the production of certain metabolites. Additionally, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide has been found to inhibit the activity of certain proteins, such as kinases, leading to a decrease in the efficiency of protein-protein interactions. Finally, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide has been found to have an effect on the metabolism of certain drugs, such as acetaminophen, leading to a decrease in the efficiency of drug metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide has a number of advantages and limitations for use in laboratory experiments. One of the advantages of using N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide in laboratory experiments is its ability to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. One of the limitations of using N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide in laboratory experiments is its potential for toxicity, as it has been found to have an effect on the metabolism of certain drugs.
Zukünftige Richtungen
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide has a number of potential future directions. One potential future direction for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide is its use in the development of new drug therapies. N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide could be used to develop new drug therapies by targeting specific enzymes and proteins in the body. Additionally, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide could be used to develop new drug delivery systems, as it could be used to target specific areas of the body for drug delivery. Finally, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide could be used to develop new drug formulations, as it could be used to modify the properties of existing drugs to improve their efficacy.
Synthesemethoden
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide can be synthesized using a variety of methods, including the Fischer indole synthesis, the Ugi four-component reaction, and the Horner-Wadsworth-Emmons reaction. The Fischer indole synthesis is the most efficient method for synthesizing N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide, as it involves the reaction of an aldehyde, an amine, and an acid to form the desired product. The Ugi four-component reaction is also a viable method for synthesizing N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide, as it involves the reaction of a carboxylic acid, an amine, an isocyanide, and an aldehyde to form the desired product. The Horner-Wadsworth-Emmons reaction is a less efficient method for synthesizing N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide, as it involves the reaction of an aldehyde, an acid, and a phosphonate ester to form the desired product.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-11-6-7-14(8-12(11)2)23-10-13(9-17(23)24)22-19(25)18-15(20)4-3-5-16(18)21/h3-8,13H,9-10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRULSDWHQFAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=CC=C3F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.